molecular formula C30H34N8O B1258609 Linkable imatinib analogue

Linkable imatinib analogue

Cat. No. B1258609
M. Wt: 522.6 g/mol
InChI Key: GYQHZALGPJRESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linkable imatinib analogue is an analogue of imatinib where the piperidine N-methyl group is replaced by 2-aminoethyl. It is a N-alkylpiperazine, a member of pyrimidines and a member of pyridines. It derives from an imatinib.

Scientific Research Applications

Chronic Myeloid Leukemia (CML) and Imatinib

  • Targeting BCR-ABL Tyrosine Kinase in CML : Imatinib has been pivotal in CML treatment due to its ability to target the BCR-ABL tyrosine kinase, a critical pathogenetic event in CML. This has significantly improved long-term survival rates in patients with CML (Druker, 2008).

  • Overcoming Resistance : The development of resistance to imatinib, especially in advanced disease stages, has led to the exploration of alternate Bcr-Abl kinase inhibitors, such as AMN107 and BMS-354825, showing promise in treating imatinib-refractory CML (O'hare et al., 2005).

Mechanisms of Action and Resistance

  • Altered Specificity of Imatinib Derivatives : A new series of imatinib derivatives showed greater activity against the PDGF receptor family, providing insights into rational drug design and opportunities for targeting specific cancer-related pathways (Skobridis et al., 2010).

  • Imatinib Resistance Mechanisms : The emergence of resistance to imatinib in patients with acute leukaemias has been linked to BCR-ABL gene amplification and mutations in the catalytic domain of the protein (Gambacorti-Passerini et al., 2003).

Broader Applications and Implications

  • Photokinetic Properties and Prodrug Design : The design of a photoactivatable caged prodrug of imatinib allows for controlled activation, providing a pharmacological tool to study imatinib’s impact with greater detail (Zindler et al., 2015).

  • Pharmacogenetics of Imatinib : Understanding the genetic factors that influence imatinib's pharmacokinetics can help tailor treatment to individual patient genetics, improving management and effectiveness (Dulucq & Krajinovic, 2010).

properties

Molecular Formula

C30H34N8O

Molecular Weight

522.6 g/mol

IUPAC Name

4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C30H34N8O/c1-22-4-9-26(19-28(22)36-30-33-13-10-27(35-30)25-3-2-12-32-20-25)34-29(39)24-7-5-23(6-8-24)21-38-17-15-37(14-11-31)16-18-38/h2-10,12-13,19-20H,11,14-18,21,31H2,1H3,(H,34,39)(H,33,35,36)

InChI Key

GYQHZALGPJRESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CCN)NC4=NC=CC(=N4)C5=CN=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linkable imatinib analogue
Reactant of Route 2
Reactant of Route 2
Linkable imatinib analogue
Reactant of Route 3
Linkable imatinib analogue
Reactant of Route 4
Linkable imatinib analogue
Reactant of Route 5
Linkable imatinib analogue
Reactant of Route 6
Linkable imatinib analogue

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.